5-[(4-Bromophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-Bromophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring, a thiophene ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization or ring-opening reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromine atom in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the thiophene ring.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Scientific Research Applications
5-[(4-Bromophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is investigated for its use in organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells. In anticancer research, it could interfere with cell division pathways, leading to apoptosis of cancer cells. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole share a similar core structure but differ in substituents.
Thiophene Derivatives: Compounds such as 2-(thiophen-2-yl)-1,3,4-oxadiazole have a similar thiophene ring but different heterocyclic frameworks.
Uniqueness
5-[(4-Bromophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of the bromophenyl group, which can be further functionalized to create a variety of derivatives with tailored properties. This makes it a versatile compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
5-[(4-bromophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-9-3-5-10(6-4-9)17-8-12-15-13(16-18-12)11-2-1-7-19-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJOHUDMZYWVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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